molecular formula C6H12N2O B1524138 1-(3-Aminoazetidin-1-yl)propan-1-one CAS No. 1339189-44-4

1-(3-Aminoazetidin-1-yl)propan-1-one

Cat. No. B1524138
M. Wt: 128.17 g/mol
InChI Key: OVAULDKLSSUUJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(3-Aminoazetidin-1-yl)propan-1-one” is a chemical compound that belongs to the class of synthetic amino acids. It has the molecular formula C6H12N2O . It is a versatile material used in scientific research, particularly in the fields of pharmaceuticals and organic synthesis.


Molecular Structure Analysis

The molecular weight of “1-(3-Aminoazetidin-1-yl)propan-1-one” is 128.18 . The IUPAC name for this compound is 1-(3-aminoazetidin-1-yl)propan-1-one .


Physical And Chemical Properties Analysis

The physical form of “1-(3-Aminoazetidin-1-yl)propan-1-one” is a powder . It has a molecular weight of 128.1750030517578 .

Scientific Research Applications

Gold(I)-Catalyzed Intermolecular [2+2] Cycloadditions

Gold(I)-catalyzed intermolecular [2+2] cycloadditions between allenamides and alkenes have been studied, showcasing the efficiency of 3-(Propa-1,2-dien-1-yl)oxazolidin-2-one as a two-carbon partner. This transformation offers a straightforward approach to synthesize highly substituted cyclobutane derivatives with complete regio- and stereocontrol, demonstrating the utility of this compound in complex organic syntheses (Faustino et al., 2012).

Synthesis and Antifungal Evaluation of 1,2,3-Triazole Derivatives

The synthesis and in vitro antifungal evaluation of 1,2,3-triazole derivatives on various Candida strains have been conducted, highlighting the biological activities of these compounds. Among the synthesized compounds, those with halogen substitutions demonstrated significant antifungal profiles, suggesting potential structural modifications for future drug development (Lima-Neto et al., 2012).

Acute Toxicity and Cytotoxicity Assessment of Fluorescent Markers

The toxic effects of fluorescent markers synthesized from cardanol and glycerol, industrial waste products, have been evaluated in various biological models. These markers demonstrate low acute toxicity, suggesting their potential safe use in biodiesel quality monitoring and supporting green chemistry principles by repurposing industrial waste (Pelizaro et al., 2019).

Enzymatic Synthesis of Cyclic Polyamines

An innovative approach to synthesize cyclic polyamines via enzymatic generation of an amino aldehyde in situ has been developed. This method utilizes horse liver alcohol dehydrogenase for the transformation, opening new avenues for the synthesis of multifunctional polycationic polyamines, which are pivotal in drug and gene delivery applications (Cassimjee et al., 2012).

Safety And Hazards

The compound is classified under the GHS07 hazard class. It has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

1-(3-aminoazetidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-2-6(9)8-3-5(7)4-8/h5H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAULDKLSSUUJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminoazetidin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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